molecular formula C16H27NO4 B8350561 1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid methyl ester

1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid methyl ester

Cat. No. B8350561
M. Wt: 297.39 g/mol
InChI Key: UYQMZFUOXMYBMF-UHFFFAOYSA-N
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Patent
US07250433B2

Procedure details

To a solution of crude 1-(tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid methyl ester (35.0 g, ˜96.2 mmol) was added LiOH—H2O (12.3 g, 294 mmol) followed by the addition of water (75 mL). The mixture was heated to reflux. After 48 hours, an additional portion of LiOH—H2O (6.15 g, 146 mmol) was added and refluxed for an additional 24 hours. The solvent was removed under reduced vacuum. The residue was partitioned between water and ether. The aqueous layer was acidified to pH 2-3 with aqueous HCl with ice bath cooling with a layer of CH2Cl2 present. The layers were separated and the aqueous layer was extracted with CH2Cl2 (3 times). The combined organic layers were dried over sodium sulfate, filtered and evaporated to give 17.0 g (63%, 2 steps) of 1-(tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid an off-white solid.
Name
LiOH—H2O
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
LiOH—H2O
Quantity
6.15 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH2:13][NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[C:7]2([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:6]1)=[O:4].O[Li].O>O>[C:18]([O:17][C:15]([NH:14][CH2:13][C:5]1([C:3]([OH:4])=[O:2])[C:7]2([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:6]1)=[O:16])([CH3:21])([CH3:19])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
COC(=O)C1(CC12CCCCC2)CNC(=O)OC(C)(C)C
Name
LiOH—H2O
Quantity
12.3 g
Type
reactant
Smiles
O[Li].O
Step Two
Name
LiOH—H2O
Quantity
6.15 g
Type
reactant
Smiles
O[Li].O
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for an additional 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer was acidified to pH 2-3 with aqueous HCl with ice bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling with a layer of CH2Cl2 present
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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